molecular formula C6H12O2S B2592503 Tert-butyl 2-sulfanylacetate CAS No. 20291-99-0

Tert-butyl 2-sulfanylacetate

Cat. No. B2592503
CAS RN: 20291-99-0
M. Wt: 148.22
InChI Key: YXIMCNGUIIEJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-sulfanylacetate is a chemical compound with the molecular formula C6H12O2S . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .


Synthesis Analysis

The synthesis of tert-butyl acetate has been studied extensively. One approach involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . Another method involves an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-sulfanylacetate consists of 6 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Tert-butyl 2-sulfanylacetate can participate in various chemical reactions. For instance, it can undergo SN2 reactions, which are fundamental in introductory organic chemistry courses . It can also participate in thermal reactions and decomposition characteristics .

Scientific Research Applications

  • Catalytic Applications

    • Tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes, enhancing product isolation and purity (Zhang et al., 2015).
  • Synthetic Organic Chemistry

    • In the synthesis of 3-sulfonylindoles, tert-butyl hydroperoxide (TBHP) has been employed to initiate a radical annulation of alkynes, using sulfinic acids as the sulfonating reagent (Chen et al., 2016).
    • A similar approach using tert-butyl hydroperoxide-initiated radical cyclization has led to the synthesis of benzothiophenes and benzoselenophenes (Xu et al., 2017).
  • Chemiluminescence and Material Science

    • Research has explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing their stability and potential in light-emitting applications (Watanabe et al., 2010).
  • Coordination Chemistry

    • Thioethers like tert-butyl sulfane have been used to create dinuclear palladium thiophenolate complexes, exhibiting potential for catalyzing vinyl-addition polymerization (Siedle et al., 2007).
  • Catalytic Synthesis of Indoles and Anilines

    • Tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, facilitating the synthesis of indoles and anilines with sensitive functional groups (Prakash et al., 2011).
  • Cross-Coupling Arylation

    • Palladium-catalyzed arylation of ortho-sulfanyl aryl halides with sodium tetraarylborates, overcoming the poisoning behavior of aryl sulfides in such cross-coupling reactions, has been demonstrated using tert-butyl-based catalysts (Vasu et al., 2017).
  • Gas Sensing Technology

    • A cataluminescence gas sensor based on nanosized V2O5 for detecting tert-butyl mercaptan, a toxic volatile sulfur compound, has been proposed. This sensor utilizes cataluminescence emission during the catalytic oxidation of tert-butyl mercaptan (Zhang et al., 2010).
  • Antifungal Activity of Copper Complexes

    • Copper (II) complexes with sterically hindered o-diphenol derivatives, including sulfur-containing tert-butyl derivatives, have been synthesized and characterized for their antifungal activities against various pathogens (Loginova et al., 2006).

Safety And Hazards

Tert-butyl 2-sulfanylacetate is considered a hazardous substance. It is recommended to avoid breathing its mist or vapors, and it should not be allowed out of the workplace. It is also advised to avoid release to the environment . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tert-butyl 2-sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMCNGUIIEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347658
Record name 2-Methyl-2-propanyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-sulfanylacetate

CAS RN

20291-99-0
Record name 2-Methyl-2-propanyl sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-sulfanylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.